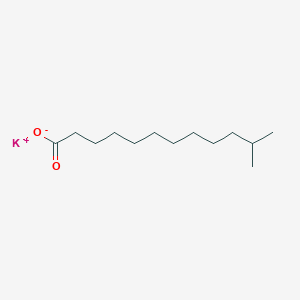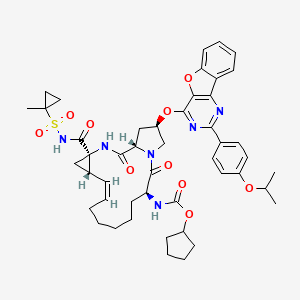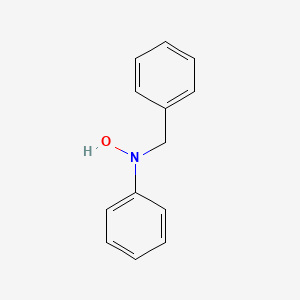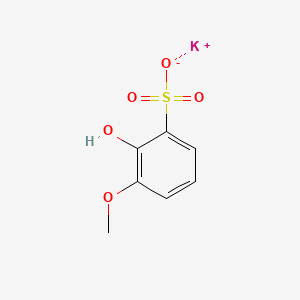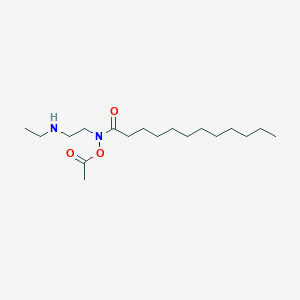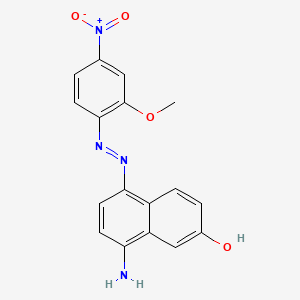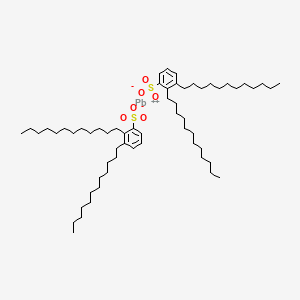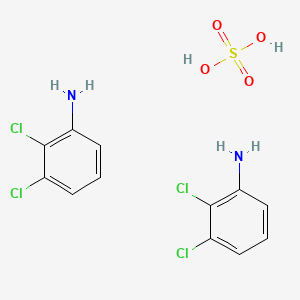
2,3-dichloroaniline;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloroaniline: is a chemical compound consisting of an aniline ring substituted with two chlorine atoms at the 2 and 3 positions. It has the molecular formula C6H5Cl2N and is one of the six isomers of dichloroaniline . This compound is colorless, although commercial samples may appear colored due to impurities Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H2SO4 . It is widely used in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dichloroaniline can be synthesized through various methods. One common method involves the reaction of 2,4-dichloroaniline with hydrochloric acid or sulfuric acid to form 2,4-dichloroaniline hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline . This intermediate is further processed to obtain 2,3-dichloroaniline.
Industrial Production Methods: Industrial production of 2,3-dichloroaniline often involves the sulfonation of 3,4-dichloroaniline dissolved in 100% sulfuric acid. The sulfonation is carried out with 55-65% oleum, corresponding to 3.1-3.6 moles of sulfur trioxide per mole of 3,4-dichloroaniline. The reaction is completed by stirring at 95-100°C .
化学反应分析
Types of Reactions: 2,3-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products:
Oxidation: Nitro compounds.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
2,3-Dichloroaniline has several applications in scientific research:
Chemistry: It is used in the synthesis of dyes, pigments, and optical brighteners.
Biology: It is used in the study of enzyme inhibition and protein binding.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is used as a flame retardant for polymers and in the manufacturing of growth regulators.
作用机制
The mechanism of action of 2,3-dichloroaniline involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes. The chlorine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives .
相似化合物的比较
2,3-Dichloroaniline is one of the six isomers of dichloroaniline. The other isomers include:
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Compared to its isomers, 2,3-dichloroaniline has unique properties due to the specific positions of the chlorine atoms on the aniline ring. This affects its reactivity and the types of reactions it can undergo.
属性
CAS 编号 |
72066-85-4 |
|---|---|
分子式 |
C12H12Cl4N2O4S |
分子量 |
422.1 g/mol |
IUPAC 名称 |
2,3-dichloroaniline;sulfuric acid |
InChI |
InChI=1S/2C6H5Cl2N.H2O4S/c2*7-4-2-1-3-5(9)6(4)8;1-5(2,3)4/h2*1-3H,9H2;(H2,1,2,3,4) |
InChI 键 |
NKGJXGZQRYDEPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N.C1=CC(=C(C(=C1)Cl)Cl)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


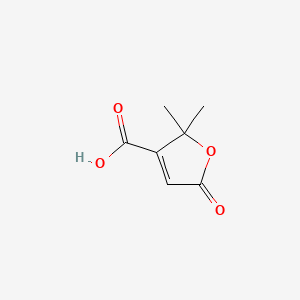
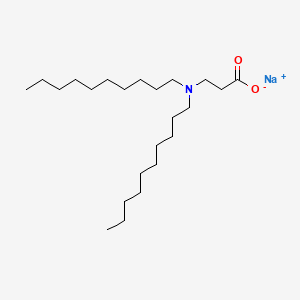
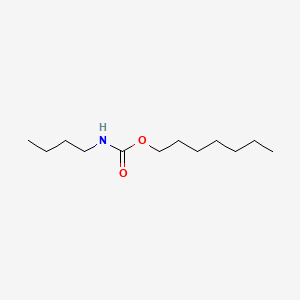
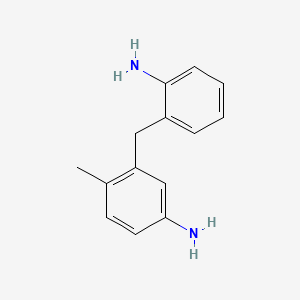
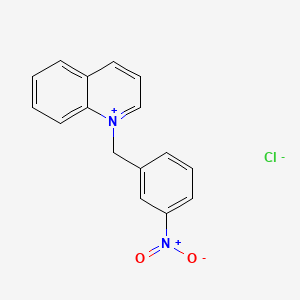
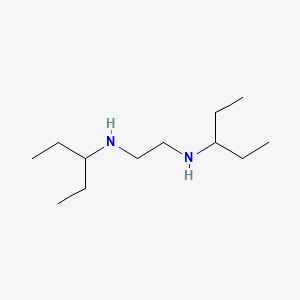
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
